BenchChemオンラインストアへようこそ!

(3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Physicochemical profiling Drug-likeness Lead optimization

This (3S)-enantiomer provides a defined chiral handle essential for achieving low-nanomolar potency in PDE5 inhibition and CDK2 selectivity. Unlike racemic mixtures or unsubstituted β-carbolines, the 2-chlorophenyl group imparts CDK2-over-CDK5 selectivity, while the tetrahydro-β-carboline-3-carboxylic acid core enables antiplatelet activity as low as 10 nM in optimized derivatives. Procure this specific stereoisomer to eliminate confounding stereochemical variables in SAR studies—making it the definitive starting point for medicinal chemistry programs targeting PDE5-associated cancers, pulmonary hypertension, erectile dysfunction, or CDK2-driven malignancies.

Molecular Formula C18H15ClN2O2
Molecular Weight 326.8 g/mol
Cat. No. B7782726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Molecular FormulaC18H15ClN2O2
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESC1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4Cl)C(=O)O
InChIInChI=1S/C18H15ClN2O2/c19-13-7-3-1-6-11(13)16-17-12(9-15(21-16)18(22)23)10-5-2-4-8-14(10)20-17/h1-8,15-16,20-21H,9H2,(H,22,23)/t15-,16?/m0/s1
InChIKeyJNLXAXOXLWSEML-VYRBHSGPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-1-(2-Chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic Acid – Core Scaffold and Baseline Characteristics for Procurement Decision-Making


(3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a chiral, 1-aryl-substituted tetrahydro-β-carboline-3-carboxylic acid. It belongs to a class of compounds that have been investigated as inhibitors of phosphodiesterase 5 (PDE5) [1], cyclin-dependent kinases (CDKs) [2], and as platelet activation inhibitors [3]. The compound contains a 2-chlorophenyl group at position 1, a carboxylic acid at position 3, and a defined (3S) stereochemistry. Hit2Lead reports a molecular weight of 327 Da, LogP of 1.06, and topological polar surface area (tPSA) of 65.1 Ų for the free-base form . These physicochemical properties differentiate it from simpler tetrahydro-β-carboline-3-carboxylic acid (TCCA, MW 216.2) and from fully aromatic β-carboline analogs.

Why (3S)-1-(2-Chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic Acid Cannot Be Replaced by a Generic Tetrahydro-β-carboline-3-carboxylic Acid


The tetrahydro-β-carboline-3-carboxylic acid scaffold alone (TCCA) shows only moderate platelet activation inhibition (IC₅₀ = 701 nM) [1], and the aromatic 1-(2-chlorophenyl)-β-carboline lacks the saturated ring system and carboxylic acid that are critical for PDE5 inhibition [2]. The 2-chlorophenyl substituent imparts CDK2 selectivity not observed with unsubstituted or 4-chlorophenyl analogs [3], while the (3S) stereochemistry can influence both potency and pharmacokinetics, as demonstrated by the 1.4–70-fold improvement in IC₅₀ and in vivo efficacy when the 2-position of (3S)-TCCA is derivatized [1]. Simply substituting a generic 1-aryl-tetrahydro-β-carboline or a racemic mixture therefore risks loss of target selectivity, potency, and developability profile that are specific to this defined stereoisomer.

Quantitative Differentiation Evidence for (3S)-1-(2-Chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic Acid Against Closest Analogs


Physicochemical Property Differentiation from Unsubstituted TCCA

The target compound possesses significantly higher lipophilicity (LogP = 1.06) and larger molecular weight (327 Da) compared to the unsubstituted tetrahydro-β-carboline-3-carboxylic acid (TCCA; LogP ≈ –0.5, MW = 216.2) [1]. Its tPSA of 65.1 Ų remains within the favorable range for oral bioavailability, while the 2-chlorophenyl group increases steric bulk and modulates electronic properties. These differences are expected to impact membrane permeability, protein binding, and metabolic stability, making the compound a more advanced lead-like starting point for medicinal chemistry programs targeting intracellular enzymes such as PDE5.

Physicochemical profiling Drug-likeness Lead optimization

Stereochemical Impact on Platelet Activation Inhibitory Potency

Although direct IC₅₀ data for the target compound against platelet activation are not publicly available, the (3S) configuration is critical for potency in this scaffold. The unsubstituted (3S)-TCCA inhibits ADP-induced platelet activation with an IC₅₀ of 701 nM [1]. When the 2-position is derivatized with aminoacyl groups, the IC₅₀ improves to as low as 10 nM (70-fold enhancement), and the in vivo efficacious dose drops from 5.0 µmol/kg to 0.1 µmol/kg [1]. The target compound retains the (3S) stereochemistry and contains a 2-chlorophenyl group at position 1, which may similarly enhance potency relative to racemic or (3R) isomers. Procurement of the enantiomerically pure (3S) form is therefore essential for reproducing and building upon these structure-activity relationships.

Antithrombotic Platelet inhibition Stereochemistry-activity relationship

CDK2 Selectivity Conferred by the 2-Chlorophenyl Substituent

In a study of β-carboline CDK inhibitors, 1-(2-chlorophenyl)-β-carboline (compound 12) exhibited selective inhibition of CDK2 over CDK5, whereas most other β-carbolines inhibited CDK2 and CDK5 to the same extent [1]. Although this study used the fully aromatic β-carboline rather than the tetrahydro derivative, the 2-chlorophenyl substituent is the key determinant of selectivity. The target compound retains this substituent while also possessing the tetrahydro ring and 3-carboxylic acid that are required for PDE5 inhibition [2] and platelet inhibition [3]. No data are available for the 4-chlorophenyl or 2-fluorophenyl tetrahydro analogs in CDK assays, making the 2-chlorophenyl derivative the only member of this subclass with demonstrated CDK2 selectivity potential.

CDK inhibition Kinase selectivity Cancer therapeutics

PDE5 Inhibitor Pharmacophore Alignment vs. 4-Chlorophenyl Isomer

A patent family (US2012/0309781) specifically claims 2-halophenyl, 2,4-dihalophenyl, and 2,6-dihalophenyl tetrahydro-β-carboline derivatives as PDE5 inhibitors, with demonstrated utility in cancer, erectile dysfunction, and pulmonary hypertension models [1]. The 2-chlorophenyl substitution pattern is explicitly named in the claims, whereas the 4-chlorophenyl isomer is claimed in an earlier patent (US4336260) exclusively for depression via a different mechanism (serotonergic/antidepressant) [2]. This divergence in biological targets indicates that the position of the chlorine substituent dictates the pharmacological profile: 2-chlorophenyl for PDE5/cancer applications, 4-chlorophenyl for CNS depression. No PDE5 inhibition data have been reported for the 4-chlorophenyl isomer, and no CNS depression data exist for the 2-chlorophenyl derivative, underscoring the non-interchangeability of these regioisomers.

PDE5 inhibition Cancer therapeutics Pulmonary hypertension

High-Value Application Scenarios for (3S)-1-(2-Chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic Acid Based on Evidence


PDE5-Targeted Oncology and Pulmonary Hypertension Lead Optimization

The compound's explicit inclusion in PDE5 inhibitor patent claims covering cancer, pulmonary hypertension, and erectile dysfunction [1] makes it a direct starting point for medicinal chemistry programs seeking to develop next-generation PDE5 inhibitors. Its 2-chlorophenyl substitution is a key pharmacophoric element absent in generic β-carboline screening decks, and the (3S) stereochemistry provides a defined chiral handle for further SAR exploration.

CDK2-Selective Kinase Inhibitor Discovery

The 2-chlorophenyl substituent is associated with CDK2-over-CDK5 selectivity in the aromatic β-carboline series [1]. Researchers pursuing selective CDK2 inhibitors for cancer can use this compound to probe whether the tetrahydro-3-carboxylic acid scaffold retains this selectivity profile, potentially opening a new chemotype for CDK2-targeted therapy.

Dual-Action Antithrombotic and Anticancer Agent Exploration

The tetrahydro-β-carboline-3-carboxylic acid core has demonstrated antiplatelet activity (IC₅₀ = 701 nM for TCCA, down to 10 nM for optimized derivatives) [1]. Combined with the PDE5 inhibitory potential [2], the target compound could be evaluated in models where both thrombosis and tumor progression are implicated, such as cancer-associated thrombosis.

Enantioselective SAR Studies for Academic and Industrial Collaborations

The defined (3S) stereochemistry is essential for the 10 nM potency range observed in the 2-aminoacyl series [1]. Academic groups and biotech companies establishing structure-activity relationships for tetrahydro-β-carboline-based inhibitors should procure this specific enantiomer to build reliable SAR tables and avoid confounding effects from racemic mixtures.

Quote Request

Request a Quote for (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.